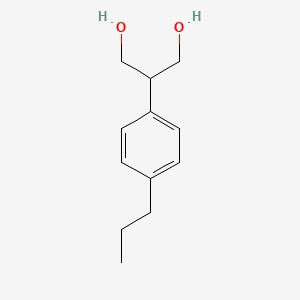
2-(4-Propylphenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propylphenyl)propane-1,3-diol is an organic compound with the molecular formula C12H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
化学反应分析
Types of Reactions
2-(4-Propylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 2-(4-propylphenyl)propane.
Substitution: Formation of 2-(4-propylphenyl)propane-1,3-dichloride or 2-(4-propylphenyl)propane-1,3-diamine.
科学研究应用
2-(4-Propylphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of 2-(4-Propylphenyl)propane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the aromatic ring.
2-(4-Methoxyphenyl)propane-1,3-diol: Similar structure with a methoxy group instead of a propyl group.
2-(4-Hydroxyphenyl)propane-1,3-diol: Contains a hydroxyl group on the aromatic ring, leading to different reactivity
Uniqueness
2-(4-Propylphenyl)propane-1,3-diol is unique due to the presence of the propyl group on the aromatic ring, which can influence its hydrophobicity and reactivity. This structural feature can enhance its interactions with hydrophobic environments and make it a valuable compound for specific applications .
属性
CAS 编号 |
102364-17-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-(4-propylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h4-7,12-14H,2-3,8-9H2,1H3 |
InChI 键 |
ORJRCAATWAYUAO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


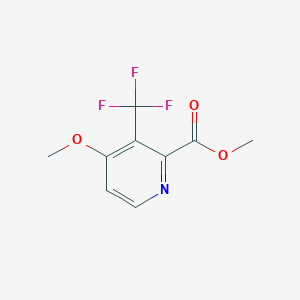
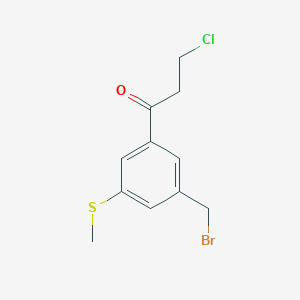


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
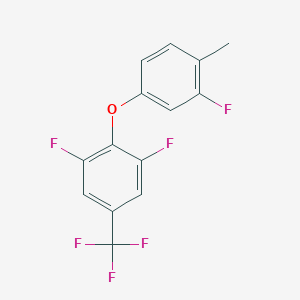
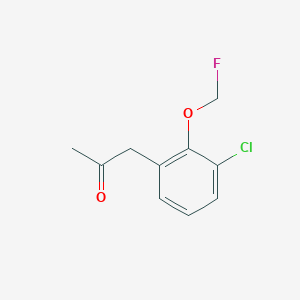


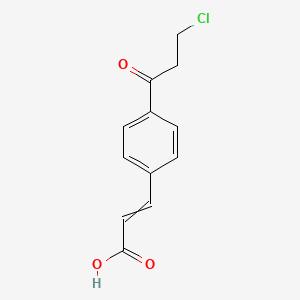
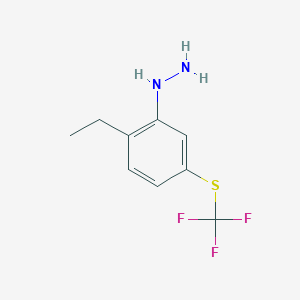

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
